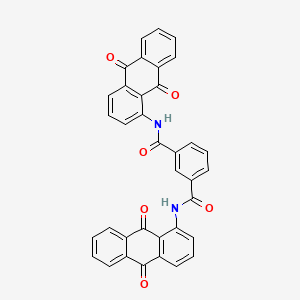

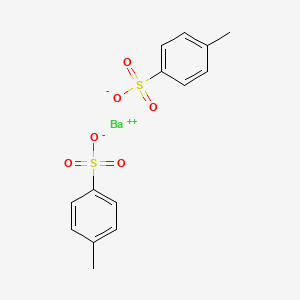

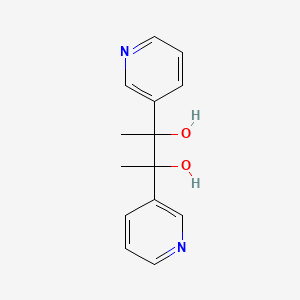

![molecular formula C14H16FNO4 B1615623 Diethyl 2-[(4-fluoroanilino)methylene]malonate CAS No. 26832-96-2](/img/structure/B1615623.png)

Diethyl 2-[(4-fluoroanilino)methylene]malonate

Descripción general

Descripción

- Diethyl 2-[(4-fluoroanilino)methylene]malonate is a chemical compound with the molecular formula C₁₄H₁₆FNO₄ .

- It is also known as Diethyl 4-(4-fluorophenyl)-2-oxobut-3-yn-1-yl)malonate .

- The molecule contains a total of 36 bonds , including 20 non-H bonds , 9 multiple bonds , 8 rotatable bonds , 3 double bonds , and 6 aromatic bonds .

- It has a six-membered ring and two ester groups (aliphatic).

Synthesis Analysis

- Information on the synthesis of this compound is not readily available in the sources I searched.

Molecular Structure Analysis

- The molecular structure of Diethyl 2-[(4-fluoroanilino)methylene]malonate is complex, with multiple bonds and aromatic rings.

Chemical Reactions Analysis

- Specific chemical reactions involving this compound were not found in the literature.

Physical And Chemical Properties Analysis

- Molecular Weight: 281.28 g/mol

- Flash Point: 93°C (199.4°F)

- Autoignition Temperature: 424°C (795.2°F)

- It is a combustible liquid and may explode when heated.

- Hazardous Combustion Products: Carbon monoxide (CO) and Carbon dioxide (CO₂) .

Aplicaciones Científicas De Investigación

Field: Organic Chemistry

“Diethyl 2-[(4-fluoroanilino)methylene]malonate” is used in the field of organic chemistry, specifically in the synthesis of quinoline derivatives .

Application Summary

This compound acts as a precursor in the multistage synthesis of several quinoline derivatives . These derivatives have various biological activities, including antiviral, immunosuppressive, anticancer, and photoprotective properties .

Methods of Application

The molecule is synthesized by a nucleophilic vinyl substitution (SNV) between 4-nitroaniline and diethylethoxymethylene malonate (EMA) . Equimolar amounts of EMA and 4-nitroaniline dissolved in alcoholic KOH react within a few seconds at room temperature to produce the molecule . The reaction yield varies in the range of 45-53% when it occurs in ethanol, 2-propanol, 2-butanol, or 2-pentanol .

Results or Outcomes

The synthesized molecule is used as a precursor in the synthesis of different 6-nitro-4-quinolone derivatives . These derivatives have medicinal properties, such as antibacterial, antiviral, immunostimulant, immunosuppressant, photoprotector, cognitive enhancer, and calcium-activated potassium channels blocker (study of sleep disorders) .

Also, there are other similar compounds like “DIETHYL 2-((3-CHLORO-4-FLUOROANILINO)METHYLENE)MALONATE” and “DIETHYL 2-((4-FLUORO-3-NITROANILINO)METHYLENE)MALONATE” available for research purposes . These compounds might have different applications, but specific details about their uses are not readily available.

-

DIETHYL 2-((4-FLUORO-3-NITROANILINO)METHYLENE)MALONATE : This compound has a similar structure to the one you’re interested in. It’s available for research purposes, but specific applications are not readily available.

-

DIETHYL 2-((3-CHLORO-4-FLUOROANILINO)METHYLENE)MALONATE : This is another related compound. Like the previous one, it’s available for research, but specific applications are not provided.

Safety And Hazards

- Diethyl 2-[(4-fluoroanilino)methylene]malonate is considered hazardous due to its flammability.

- Precautions include keeping it away from heat, sparks, and open flames.

- In case of fire, use CO₂, dry chemical, or foam for extinguishing.

- Avoid inducing vomiting if ingested and seek medical attention.

- Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.

Direcciones Futuras

- Further research is needed to explore its potential applications, reactivity, and biological properties.

Please note that this analysis is based on available information, and additional research may provide more insights. If you have any specific questions or need further details, feel free to ask! 😊

Propiedades

IUPAC Name |

diethyl 2-[(4-fluoroanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOQPGUZNBTTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344299 | |

| Record name | Diethyl 2-[(4-fluoroanilino)methylene]malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(4-fluoroanilino)methylene]malonate | |

CAS RN |

26832-96-2 | |

| Record name | Diethyl 2-[(4-fluoroanilino)methylene]malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

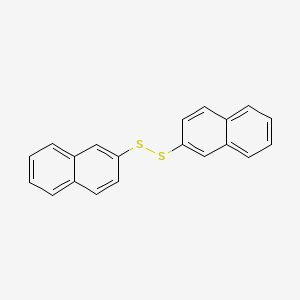

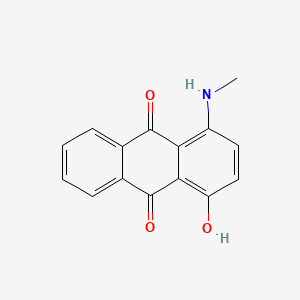

![2-Hydroxy-5-[[2-methyl-4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]phenyl]diazenyl]benzoic acid](/img/structure/B1615540.png)

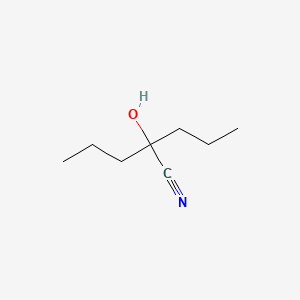

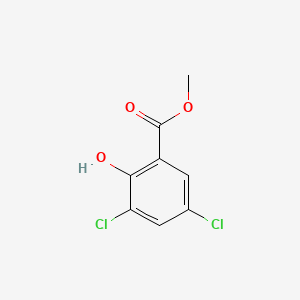

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)](/img/structure/B1615550.png)

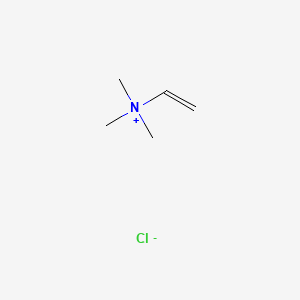

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)

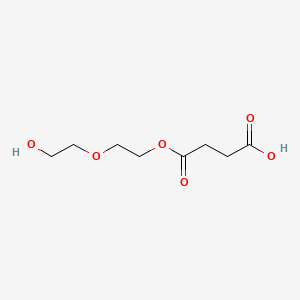

![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)